Chaetoxanthone C

説明

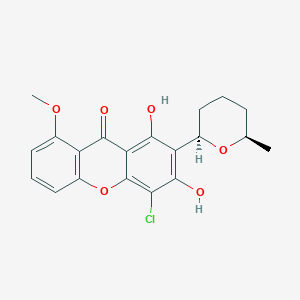

Structure

3D Structure

特性

分子式 |

C20H19ClO6 |

|---|---|

分子量 |

390.8 g/mol |

IUPAC名 |

4-chloro-1,3-dihydroxy-8-methoxy-2-[(2R,6R)-6-methyloxan-2-yl]xanthen-9-one |

InChI |

InChI=1S/C20H19ClO6/c1-9-5-3-7-12(26-9)14-18(23)15-17(22)13-10(25-2)6-4-8-11(13)27-20(15)16(21)19(14)24/h4,6,8-9,12,23-24H,3,5,7H2,1-2H3/t9-,12-/m1/s1 |

InChIキー |

MWYMVCYBLZZWPG-BXKDBHETSA-N |

異性体SMILES |

C[C@@H]1CCC[C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C4=C(O3)C=CC=C4OC)Cl)O |

正規SMILES |

CC1CCCC(O1)C2=C(C(=C3C(=C2O)C(=O)C4=C(O3)C=CC=C4OC)Cl)O |

同義語 |

chaetoxanthone C |

製品の起源 |

United States |

Origin and Isolation of Chaetoxanthone C

Identification of Producer Organisms: Marine-Derived Fungi (Chaetomium sp.)

Chaetoxanthone C was first identified as a new natural product following investigations into the secondary metabolites of a marine-derived fungus, Chaetomium sp. acs.orgnih.gov. This fungus was isolated from a marine alga, indicating its adaptation to marine ecosystems, which are known to be a rich source of novel bioactive compounds. acs.orgnih.gov. Specifically, the fungal strain designated 620/GrK 1a was identified as the producer of this compound, along with the related compounds Chaetoxanthone A and Chaetoxanthone B. nih.gov. The genus Chaetomium is recognized for its chemical diversity, producing a wide array of metabolites including cytochalasans, azaphilones, and other xanthone (B1684191) derivatives. nih.gov.

| Producer Organism | Environment | Isolated From |

| Chaetomium sp. (Strain 620/GrK 1a) | Marine | Marine Alga |

Cultivation and Fermentation Methodologies for this compound Production

The production of this compound is achieved through standard fungal fermentation techniques. nih.gov. The Chaetomium sp. fungus is typically cultivated on a solid or in a liquid culture medium that provides the necessary nutrients for growth and secondary metabolite production. acs.orgnih.gov.

Commonly used media include biomalt medium or malt (B15192052) extract yeast agar. acs.orgresearchgate.net. A typical cultivation medium might contain components such as:

Glucose

Peptone (from soymeal)

Yeast Extract

Agar

Artificial Seawater (ASW)

The fermentation is carried out for a specific duration, often for at least 14 to 15 days, at room temperature to allow for sufficient fungal growth and the biosynthesis of the target compound. nih.govresearchgate.net.

Isolation Techniques from Fungal Extracts

Following the fermentation period, the isolation of this compound from the fungal culture involves a multi-step extraction and purification process. nih.govsemanticscholar.org.

Separation : The fungal biomass is first separated from the liquid culture broth by filtration. semanticscholar.orgnih.gov.

Extraction : The filtrate and/or the biomass are then extracted using an organic solvent. Ethyl acetate (B1210297) (EtOAc) is a frequently used solvent for extracting xanthones from fungal cultures. nih.gov. This step transfers the secondary metabolites, including this compound, from the aqueous medium to the organic solvent.

Concentration : The organic solvent extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract. semanticscholar.orgnih.gov.

Purification : The crude extract is subjected to various chromatographic techniques to separate the individual compounds. This typically involves methods like column chromatography followed by high-performance liquid chromatography (HPLC) to achieve pure this compound. nih.gov.

The final pure compound's structure is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov.

| Step | Technique | Purpose |

| 1. Separation | Filtration | Separate fungal biomass from liquid broth. |

| 2. Extraction | Liquid-Liquid Extraction | Transfer this compound into an organic solvent (e.g., Ethyl Acetate). |

| 3. Concentration | Evaporation | Remove the solvent to obtain a crude extract. |

| 4. Purification | Chromatography (e.g., HPLC) | Isolate pure this compound from other metabolites. |

Impact of Co-culturing Strategies on this compound Induction

While Chaetomium sp. is the original identified source, research has shown that the production of this compound can be induced in other fungal species through co-culturing. researchgate.net. Co-culturing, the practice of growing two or more different microorganisms in the same environment, can stimulate the production of compounds that are not synthesized when the microbes are grown in pure cultures. nih.govnih.govfrontiersin.org. This interaction mimics the natural, competitive environments in which fungi often exist. researchgate.net.

A significant finding was the induction of this compound in a terrestrial fungus, Verticillium sp., when co-cultured with another microorganism. researchgate.net. This was a noteworthy discovery, as it represented the first report of this specific compound being produced by a fungus from a terrestrial origin and by a member of the Verticillium genus. researchgate.net. This demonstrates that the genetic potential to produce this compound is not exclusive to its original marine-derived source.

The induction of this compound in Verticillium sp. is a clear example of the activation of a "cryptic" or silent biosynthetic pathway. researchgate.netnih.gov. Fungal genomes contain numerous biosynthetic gene clusters for secondary metabolites that are not expressed under standard laboratory conditions. nih.govnih.govresearchgate.net. Microbial interactions, such as the competition or chemical signaling that occurs during co-culture, can act as a trigger to activate the expression of these silent gene clusters. nih.gov. This activation leads to the synthesis and secretion of novel or unexpected compounds like this compound, revealing the latent biosynthetic capabilities of the fungus. nih.govnih.gov.

Structural Elucidation and Stereochemical Assignment of Chaetoxanthone C

Application of Advanced Spectroscopic Techniques

A combination of sophisticated spectroscopic methods was employed to piece together the molecular puzzle of Chaetoxanthone C. These techniques provided complementary information, from the basic carbon-hydrogen framework to the subtle details of its absolute configuration. The successful elucidation relied on Nuclear Magnetic Resonance (NMR), chiroptical spectroscopy, Nuclear Overhauser Effect (NOE) measurements, and the modified Mosher's method. nih.gov

NMR spectroscopy was the foundational tool used to determine the planar structure of this compound, revealing the connectivity of all atoms. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments were conducted to assemble the molecular framework.

Analysis of the NMR data established the presence of a xanthone (B1684191) core, which was further substituted. The detailed correlations observed in the 2D NMR spectra allowed for the unambiguous assignment of all proton and carbon signals, confirming the sequence of atoms and the positions of various functional groups on the xanthone and the attached tetrahydropyran (B127337) ring system.

Table 1: NMR Spectroscopic Data for this compound (Note: Specific chemical shift values (δ) in ppm, coupling constants (J) in Hz, and detailed 2D correlations are derived from the primary literature. As the full text of the source publication is not available, this table is a representative placeholder.)

| Position | δC (ppm) | δH (ppm, mult., J Hz) | HMBC Correlations | COSY Correlations |

|---|---|---|---|---|

| 1 | --- | --- | --- | --- |

| 2 | --- | --- | --- | --- |

| 3 | --- | --- | --- | --- |

| 4 | --- | --- | --- | --- |

Data table is representative and requires specific values from the primary source.

The relative configuration of the stereocenters within the tetrahydropyran ring of this compound was determined using Nuclear Overhauser Effect (NOE) spectroscopy. This NMR technique detects the transfer of nuclear spin polarization from one proton to another through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, making it highly effective for identifying protons that are in close spatial proximity (typically <5 Å).

Selective NOE gradient measurements revealed key correlations between specific protons. These spatial relationships established the relative orientation of substituents on the tetrahydropyran ring, defining which groups were on the same face of the ring (cis) and which were on opposite faces (trans). nih.gov

The final step in the stereochemical puzzle was the determination of the absolute configuration, which was achieved using the modified Mosher's method. This chemical derivatization technique is a powerful tool for assigning the absolute stereochemistry of chiral secondary alcohols.

The method involves esterifying the chiral alcohol of this compound separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric MTPA esters are then analyzed by ¹H NMR spectroscopy. By systematically comparing the chemical shifts of protons near the newly formed ester linkage in both diastereomers, a chemical shift difference (Δδ = δS - δR) is calculated for each proton. The distribution of positive and negative Δδ values on either side of the MTPA plane allows for the unambiguous assignment of the absolute configuration at the carbinol center. This analysis provided the definitive absolute stereochemistry for this compound. nih.gov

Unique Structural Features: Chlorinated Xanthone with a Tetrahydropyran Ring System

This compound possesses a distinctive chemical architecture that sets it apart. Its structure is characterized by two key features. First is the presence of a chlorine atom on the xanthone nucleus, classifying it as a chlorinated xanthone. Halogenated natural products, while not uncommon in marine-derived organisms, often exhibit unique biological properties. nih.gov

Second, and most notably, is the substitution of the xanthone core with a tetrahydropyran ring system. This heterocyclic moiety is a significant structural feature. The combination of a chlorinated xanthone scaffold fused to a stereochemically rich tetrahydropyran ring makes this compound a unique and chemically interesting natural product. nih.gov

Biological Activities and Mechanistic Investigations of Chaetoxanthone C

Antiprotozoal Activities

Chaetoxanthone C, a chlorinated xanthone (B1684191) substituted with a tetrahydropyran (B127337) ring, was isolated from the marine-derived fungus Chaetomium sp. researchgate.netcapes.gov.br This natural product has been the subject of research for its potential therapeutic applications, particularly its activity against protozoan parasites.

Chagas disease, caused by the protozoan Trypanosoma cruzi, is a significant health issue, particularly in Latin America. nih.govesocite.la The search for new therapeutic agents is driven by the limited efficacy and adverse effects of current treatments. mdpi.commdpi.com this compound has demonstrated notable activity against this parasite. nih.govresearchgate.net

Laboratory studies have confirmed the ability of this compound to inhibit the growth of T. cruzi. The compound has shown moderate activity against the intracellular amastigote form of the parasite, which is the predominant form in mammals. researchgate.netplos.org In vitro assays using the Tulahuen clone C4 of T. cruzi revealed that this compound inhibits parasite growth with a half-maximal inhibitory concentration (IC50) in the low micromolar range. researchgate.netmdpi.com One study reported an IC50 value of 1.5 µg/mL, while another determined it to be 3.83 µM. researchgate.netcapes.gov.brmdpi.com These studies highlight the compound's potential as a trypanocidal agent.

| Parasite Form | Strain | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |

|---|---|---|---|---|

| Amastigotes | Tulahuen C4 | 3.83 | - | mdpi.com |

| Amastigotes | Not Specified | - | 1.5 | capes.gov.br |

Despite the observed efficacy, the precise molecular mechanism by which this compound exerts its trypanocidal effect is not yet fully understood. researchgate.net Research into its specific molecular targets within T. cruzi is ongoing. However, computational studies have begun to shed light on potential pathways. One such study involved in silico docking of various anti-trypanosomal natural compounds against sirtuins from T. cruzi, specifically TcSIR2rp1 and TcSIR2rp3. nih.gov Sirtuins are a class of proteins that play crucial roles in the parasite's life cycle, and their inhibition can lead to arrested growth, making them a promising drug target. nih.gov In these computational models, this compound was evaluated, suggesting that sirtuins could be a potential, though yet unconfirmed, target for its activity. nih.gov Other validated targets in T. cruzi that are being explored for drug discovery include the cysteine protease cruzain and enzymes involved in sterol biosynthesis, although a direct link to this compound has not been established. frontiersin.orgnih.gov

Malaria, caused by parasites of the genus Plasmodium, remains a major global health threat. ohsu.edu The increasing resistance of P. falciparum to existing drugs necessitates the discovery of new antimalarial agents. nih.gov Xanthones as a chemical class have been identified as novel antimalarial compounds. nih.gov

This compound has been evaluated for its activity against P. falciparum. In vitro studies have shown that it possesses activity against the parasite, with one study reporting an IC50 value of 3.8 µM. researchgate.net However, it is noteworthy that its structural analog, Chaetoxanthone B, which was isolated from the same fungal source, displayed more potent and selective activity against P. falciparum in the same study, with an IC50 value of 1.4 µM. researchgate.net

| Parasite | IC50 Value (µM) | Reference |

|---|---|---|

| Plasmodium falciparum | 3.8 | researchgate.net |

The mechanism of action for many xanthones against P. falciparum is believed to involve the inhibition of hemozoin formation. nih.govscispace.com During its intraerythrocytic stages, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. ajtmh.orgnih.gov To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystalline pigment called hemozoin. unand.ac.idresearchgate.net Many antimalarial drugs, such as chloroquine, are thought to act by interfering with this polymerization process. nih.gov

It is hypothesized that hydroxyxanthones, the class to which this compound belongs, exert their antimalarial effect by complexing with heme and preventing its polymerization. nih.govajtmh.orgresearchgate.net This leads to an accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately cell death. scispace.com Studies on other xanthones have shown that their antimalarial potency correlates well with their ability to inhibit heme polymerization in vitro. ajtmh.orgresearchgate.net The activity of these compounds is often more pronounced against the later trophozoite and schizont stages of the parasite, which is consistent with a mechanism targeting hemoglobin degradation. ajtmh.orgnih.gov While this mechanism has been proposed for the xanthone class in general, specific studies confirming that this compound acts via heme polymerization inhibition are needed.

Efficacy against Leishmania donovani (Leishmaniasis)

This compound, a chlorinated xanthone derived from the marine fungus Chaetomium sp., has demonstrated notable activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. researchgate.netnih.govmdpi.com

In Vitro Growth Inhibition Studies

Laboratory-based studies have quantified the leishmanicidal effects of this compound. In assays using the amastigote stage of L. donovani, which is the clinically relevant form that multiplies within host macrophages, this compound exhibited significant growth inhibition. nih.gov

One study reported an IC₅₀ value of 8 µM against L. donovani amastigotes. nih.gov Another investigation found its inhibitory concentration to be an EC₅₀ of 3.1 µg/mL. mdpi.comd-nb.infoacgpubs.org Importantly, the compound showed low cytotoxicity against mammalian L6 cells, with reported IC₅₀ and EC₅₀ values of 119 µM and 46.7 µg/mL, respectively, indicating a degree of selectivity for the parasite. researchgate.netd-nb.info

| Parameter | Value | Cell Type | Source |

|---|---|---|---|

| IC₅₀ | 8 µM | L. donovani amastigotes | nih.gov |

| EC₅₀ | 3.1 µg/mL | L. donovani | mdpi.comd-nb.infoacgpubs.org |

| IC₅₀ (Cytotoxicity) | 119 µM | L6 Rat Skeletal Myoblasts | nih.gov |

| EC₅₀ (Cytotoxicity) | 46.7 µg/mL | L6 Rat Skeletal Myoblasts | d-nb.info |

Exploration of Potential Biological Targets

The precise molecular mechanism by which this compound exerts its leishmanicidal effect is not yet fully elucidated. researchgate.net Research into the mode of action for its activity against the related parasite Trypanosoma cruzi is also still pending. researchgate.net However, the broader field of antileishmanial drug discovery provides insights into potential targets. One critical pathway in Leishmania is the biosynthesis of ergosterol, which is essential for the parasite's membrane integrity. nih.gov An enzyme in this pathway, sterol 14α-demethylase (CYP51), has been validated as a crucial drug target in L. donovani. nih.gov While specific inhibitors for CYP51 have been developed and tested, direct studies linking this compound to the inhibition of this or other specific enzymes in L. donovani have not yet been reported. nih.gov

Broader Biological Activity Spectrum of Related Xanthones from Marine Fungi

Xanthones isolated from marine-derived fungi represent a class of "privileged structures" capable of interacting with multiple biological targets. up.pt This leads to a wide range of bioactivities, including antimicrobial and enzyme-modulating effects. mdpi.comup.pt

General Antimicrobial Effects

Xanthones sourced from various marine fungi have demonstrated a broad spectrum of antimicrobial activities against pathogenic bacteria and fungi.

Xanthones from Aspergillus sydowii showed potent antimicrobial action against Staphylococcus aureus, Escherichia coli, and Candida albicans. mbimph.com

Yicathin C , isolated from a marine-derived fungus, was found to inhibit the growth of E. coli, S. aureus, and the phytopathogen Colletotrichum lagenarium. up.pt Yicathin B was also active against E. coli. up.pt

Secalonic acid D , a dimeric tetrahydroxanthone from the fungus Aspergillus aculeatinus, displayed activity against several bacteria, including multiple strains of Helicobacter pylori, methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. frontiersin.orgnih.gov

| Xanthone Compound | Source Organism | Activity Spectrum | Source |

|---|---|---|---|

| Unnamed Xanthones | Aspergillus sydowii | Staphylococcus aureus, Escherichia coli, Candida albicans | mbimph.com |

| Yicathin C | Marine-derived fungus | E. coli, S. aureus, Colletotrichum lagenarium | up.pt |

| Yicathin B | Marine-derived fungus | E. coli | up.pt |

| Secalonic acid D | Aspergillus aculeatinus | Helicobacter pylori, Bacillus subtilis, MRSA | frontiersin.orgnih.gov |

Enzyme Modulation Activities (e.g., Cytochrome P450, Aromatase, α-glucosidase)

The xanthone scaffold has proven to be an effective framework for designing inhibitors of various enzymes, including several cytochrome P450 enzymes. ebi.ac.uknih.gov

Cytochrome P450 and Aromatase Inhibition : Aromatase (CYP19), a cytochrome P450 enzyme, is a key target in hormone-dependent cancers. nih.gov Several xanthone derivatives from marine fungi have been identified as inhibitors. Monodictyochromes A and B, isolated from the marine fungus Monodictys putredinis, inhibited cytochrome P450 1A with IC₅₀ values of 5.3 µM and 7.5 µM, respectively. nih.govmdpi.com Corynesidone A, from the terrestrial endophytic fungus Corynespora cassiicola, was found to be a moderate aromatase inhibitor with an IC₅₀ of 5.3 µM. nih.govd-nb.info Additionally, monodictysin C showed weak inhibition of aromatase activity. researchgate.net

α-Glucosidase Inhibition : This enzyme is a target for managing type 2 diabetes. The xanthone dimer schomburgkixanthone demonstrated significant inhibitory effects on rat intestinal maltase and sucrase (subtypes of α-glucosidase), with IC₅₀ values of 0.79 µM and 1.81 µM, respectively. mdpi.com Another xanthone dimer, griffipavixanthone (B1150868) (GPX), also showed strong inhibition against sucrase. mdpi.com

| Xanthone Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| Monodictyochrome A | Cytochrome P450 1A | 5.3 µM | nih.govmdpi.com |

| Monodictyochrome B | Cytochrome P450 1A | 7.5 µM | nih.govmdpi.com |

| Corynesidone A | Aromatase | 5.3 µM | nih.govd-nb.info |

| Schomburgkixanthone | Maltase (α-glucosidase) | 0.79 µM | mdpi.com |

| Schomburgkixanthone | Sucrase (α-glucosidase) | 1.81 µM | mdpi.com |

Biosynthetic Pathways and Genetic Basis of Chaetoxanthone C

Proposed Polyketide Biosynthetic Route

The formation of Chaetoxanthone C is proposed to begin with the assembly of a polyketide backbone, a common precursor for a wide array of fungal secondary metabolites. thieme-connect.deresearchgate.net The biosynthesis is thought to proceed through the condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a polyketide synthase (PKS). mdpi.commdpi.com

Following the creation of the polyketide chain, a series of cyclization and aromatization reactions likely occur to form the core xanthone (B1684191) scaffold. A subsequent key step is the proposed internal ketalization. This reaction is thought to involve the hydroxyl group at C-1 of a side chain and the C-3 of the xanthone, reacting with the C-5 carbonyl group of the side chain to form a bicyclic moiety. researchgate.netresearchgate.net The final stages of the biosynthesis are believed to involve the cleavage of this bicyclic intermediate and a crucial chlorination step, which ultimately yields the characteristic methyl-substituted tetrahydropyran (B127337) ring of this compound. researchgate.netresearchgate.net

Identification of Key Enzymatic Domains

The biosynthesis of polyketides like this compound is dependent on large, multi-domain enzymes known as Type I Polyketide Synthases (PKSs). nih.govwikipedia.org These enzymatic assembly lines contain a series of catalytic domains that work in a coordinated fashion. The key domains involved in the formation of the polyketide backbone of this compound include:

Polyketide Synthase (PKS): The central enzyme responsible for the iterative condensation of acetyl-CoA and malonyl-CoA to build the polyketide chain. Fungal genomes can contain numerous PKS genes, each potentially responsible for the synthesis of a different polyketide. nih.govnih.gov

Acyl Carrier Protein (ACP): This domain acts as a shuttle, carrying the growing polyketide chain between the various catalytic sites of the PKS. wikipedia.orgresearchgate.net

Thioesterase (TE): The TE domain is typically responsible for releasing the final polyketide product from the PKS enzyme. researchgate.net

Other crucial domains that are part of the PKS and contribute to the structural diversity of the final product include the Ketosynthase (KS), which catalyzes the carbon-carbon bond formation, and the Acyltransferase (AT), which selects the building blocks for chain extension. wikipedia.orgresearchgate.netnih.gov

| Enzymatic Domain | Proposed Function in this compound Biosynthesis |

| Polyketide Synthase (PKS) | Catalyzes the formation of the initial polyketide backbone. |

| Acyl Carrier Protein (ACP) | Covalently binds and shuttles the growing polyketide chain. researchgate.net |

| Thioesterase (TE) | Releases the completed polyketide from the PKS assembly line. researchgate.net |

| Ketosynthase (KS) | Mediates the condensation reaction between the growing chain and the extender unit. nih.gov |

| Acyltransferase (AT) | Selects and loads the malonyl-CoA extender units onto the ACP. mdpi.com |

Investigation into the Mechanism of Halogenation (Chlorination) during Biosynthesis

A defining characteristic of this compound is the presence of a chlorine atom. researchgate.netacs.org The incorporation of halogen atoms into natural products is catalyzed by a class of enzymes known as halogenases. In fungi, the most common type are the flavin-dependent halogenases (FDHs). mdpi.com

The chlorination step in this compound biosynthesis is thought to occur at a late stage, likely after the formation of the main xanthone and tetrahydropyran structures. researchgate.netresearchgate.net It is proposed that a specific halogenase enzyme within the biosynthetic gene cluster is responsible for this modification. mdpi.com These enzymes utilize a source of activated chlorine, typically from chloride ions, to regioselectively chlorinate the substrate. The precise mechanism and the specific halogenase involved in the biosynthesis of this compound are still areas of active investigation.

Comparative Analysis of Chaetoxanthone Biosynthesis with Other Fungal Xanthones

The biosynthesis of xanthones in fungi follows several distinct pathways, although they often share the common origin of a polyketide precursor.

Comparison with Aflatoxin and Sterigmatocystin: The biosynthesis of these mycotoxins also involves a polyketide backbone that forms a xanthone intermediate (specifically in sterigmatocystin). researchgate.net However, the subsequent enzymatic steps leading to the complex furan-containing structures of aflatoxins are significantly different from the pathway leading to the tetrahydropyran moiety of this compound. researchgate.netpsu.edu

Comparison with Prenylated Xanthones: Many fungal xanthones, such as shamixanthone, undergo prenylation, where a dimethylallyl group is attached to the xanthone core by a prenyltransferase enzyme. mdpi.com This contrasts with the biosynthesis of this compound, which involves the formation of a tetrahydropyran ring system instead of simple prenylation.

Comparison with Xanthone Dimers: Some fungi produce dimeric xanthones, where two xanthone units are coupled together. This dimerization is often catalyzed by cytochrome P450 enzymes. sdu.edu.cn The biosynthetic pathway of the monomeric this compound does not involve such a dimerization step.

Synthetic Endeavors and Design of Chaetoxanthone C Analogues

Synthetic Strategies Towards the Total Synthesis of Chaetoxanthone C

While the total synthesis of this compound itself has been a target, a notable achievement in this area is the total synthesis of the related (±)-Chaetoxanthone B. lakeforest.eduresearchgate.netresearcher.life This synthesis provides a foundational strategy that could be adapted for this compound. Research groups are actively developing synthetic routes that commence with inexpensive and commercially available starting materials. lakeforest.edu A key aspect of these strategies is the development of novel methods for the direct functionalization of the xanthone (B1684191) core, which would represent a significant improvement over existing, more linear synthetic sequences. lakeforest.edu The overarching goal is to create a concise and efficient synthesis that enables access to the natural product and its analogues for further biological investigation. lakeforest.edulakeforest.edu

The synthesis of related compounds, such as bisfuranoxanthones, has also provided valuable insights. For instance, a short, diastereoselective synthetic process was developed to access these molecules, culminating in the first total synthesis of (±)-isohydroxypsorofebrin. acs.org Such advancements in synthetic methodology for complex xanthones are crucial stepping stones toward the total synthesis of this compound.

Development of Methodologies for Xanthone Scaffold Construction

The construction of the core xanthone scaffold is a central theme in the synthesis of this compound and its analogues. A variety of methods have been developed and refined for this purpose. researchgate.net

Classical approaches often involve the condensation of two aryl building blocks. up.pt These one-step methodologies are popular due to their simplicity and the ability to introduce diverse substitution patterns. up.pt Key variations include:

The condensation of a salicylic (B10762653) acid derivative with a phenol (B47542). researchgate.netup.pt

The reaction of an aryl aldehyde with a phenol derivative. up.pt

The condensation of a salicylaldehyde (B1680747) with 1,2-dihaloarenes. up.pt

The reaction of an o-haloarenecarboxylic acid with arynes. up.pt

More contemporary strategies utilize multi-step sequences that offer greater control over regiochemistry. These often proceed via key intermediates such as benzophenones or diaryl ethers. mdpi.com The benzophenone (B1666685) route involves the synthesis of a substituted benzophenone followed by a cyclization step to form the xanthone core. up.pt Similarly, the diaryl ether route involves the formation of a diaryl ether which is then cyclized. up.pt

Recent advancements have introduced even more sophisticated methods, including:

Palladium-catalyzed reactions: These offer efficient ways to form key carbon-carbon and carbon-oxygen bonds. researchgate.net

Domino reactions: These cascade reactions allow for the construction of complex molecular architectures in a single step. researchgate.net

Benzyne-mediated synthesis: The use of highly reactive benzyne (B1209423) intermediates can lead to novel xanthone structures. researchgate.net

Photoredox catalysis: This method has been employed in the synthesis of (±)-Chaetoxanthone B, demonstrating its utility in constructing complex natural products. researchgate.net

Base-promoted cascade reactions: A novel base-promoted cascade reaction of 2-methyl-3-(1-alkynyl)chromones has been developed to produce a 3C-xanthone-linked 3C-chromone scaffold. acs.org

The choice of synthetic methodology often depends on the desired substitution pattern of the final xanthone product. mdpi.com The ability to introduce a variety of substituents is crucial for structure-activity relationship (SAR) studies. mdpi.com

Synthesis of Structural Analogues and Derivatives of this compound

A primary motivation for the synthetic work on chaetoxanthones is the generation of structural analogues and derivatives for biological evaluation. nih.gov The xanthone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of new bioactive molecules. researchgate.netmdpi.com

Synthetic efforts have focused on modifying the core xanthone structure to explore how these changes affect biological activity. For example, the introduction of a polar 1,2,3-triazole ring at the C3-position of the xanthone has been explored. nih.gov This was achieved by first synthesizing a xanthone intermediate, followed by O-alkylation with propargyl bromide and a subsequent "click reaction" with various substituted benzyl (B1604629) azides to yield a series of novel derivatives. nih.gov

The synthesis of conformationally restricted analogues has also been a fruitful area of research. acs.org By creating more rigid structures, researchers can gain a better understanding of the structural requirements for biological activity. acs.org Molecular modeling is often used in conjunction with synthesis to design analogues with specific properties. acs.org

Comparison of Natural this compound Activity with Synthetic Chlorinated Xanthones

Natural this compound, a chlorinated xanthone substituted with a tetrahydropyran (B127337) ring, has demonstrated notable biological activity. researchgate.netacs.orgthieme-connect.de It has shown moderate activity against Trypanosoma cruzi, the parasite that causes Chagas disease, with a reported IC₅₀ value of 1.5 µg/mL. researchgate.netacs.orgacs.org It also exhibits activity against Leishmania donovani and Plasmodium falciparum. mdpi.commdpi.com

The presence of the chlorine atom in this compound is thought to be important for its biological activity. researchgate.net This has prompted interest in comparing its activity with that of other synthetic chlorinated xanthones. While direct comparative studies are still emerging, the broader investigation of halogenated xanthones provides some context. For instance, in a study of synthetic analogues of thiaplakortone A, the incorporation of halogens at specific positions was found to modulate antimalarial activity. researcher.life

The development of synthetic methodologies for xanthones allows for the systematic introduction of chlorine and other halogens at various positions on the scaffold. This enables detailed structure-activity relationship studies to elucidate the role of halogenation in biological activity. The comparison of these synthetic compounds with natural this compound will be crucial in understanding the specific structural features that contribute to its antiparasitic effects and in designing new, more potent therapeutic agents.

Future Research Directions and Translational Prospects

In-depth Elucidation of Undiscovered Molecular Targets and Mechanistic Pathways

A significant gap in the current understanding of Chaetoxanthone C is the precise molecular mechanism underlying its biological effects. The compound has shown moderate to significant antiparasitic activity against several protozoans, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania donovani, and Plasmodium falciparum. nih.govnih.gov However, its specific molecular targets within these organisms remain largely unknown. Research has confirmed its activity against Trypanosoma cruzi with an IC50 value of 1.5 μg/mL, yet the mode of action has yet to be discovered. researchgate.net

Future research should prioritize the identification of these targets. Methodologies such as affinity chromatography, proteomics-based approaches, and genetic screening in model organisms could be employed to isolate and identify the binding partners of this compound. Elucidating these mechanisms is critical, as it would not only validate the compound as a potential therapeutic lead but also uncover novel targets for antiparasitic drug development. A detailed understanding of its mechanistic pathways will be fundamental for predicting potential off-target effects and for guiding rational drug design efforts.

Table 1: Reported Antiprotozoal Activities of this compound

| Organism | Strain | Reported IC50 Value | Reference |

|---|---|---|---|

| Trypanosoma cruzi | Tulahuen C4 | 1.5 μg/mL (3.83 µM) | researchgate.net |

| Trypanosoma brucei rhodesiense | STIB 900 | 42.6 μg/mL | nih.gov |

| Leishmania donovani | MHOM-ET-67/L82 | 3.1 μg/mL | nih.gov |

| Plasmodium falciparum | - | 4.0 μg/mL | nih.gov |

Exploration of Biosynthetic Pathway Engineering for Enhanced Production or Diversification

The production of this compound directly from its natural fungal source, Chaetomium sp., may be insufficient for large-scale studies and potential commercialization. The putative biosynthetic pathway is thought to involve polyketide synthases (PKS), which are large, multi-domain enzymes responsible for assembling the core structure of many fungal secondary metabolites. researchgate.net Understanding and engineering this pathway is a key strategy for improving yields and creating novel derivatives. dtu.dk

Future work should focus on fully characterizing the gene cluster responsible for this compound biosynthesis. Once identified, several biosynthetic pathway engineering strategies can be applied:

Overexpression of Pathway Genes: Key biosynthetic genes or regulatory factors within the cluster can be overexpressed in the native producer or a heterologous host to boost production. nih.gov

Metabolic Engineering of Host Strains: The host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, can be engineered to increase the supply of precursor molecules required for xanthone (B1684191) biosynthesis, such as those from the shikimate pathway. dtu.dknih.govnih.gov

Enzyme Modification: The PKS and other tailoring enzymes (e.g., halogenases, cyclases) in the pathway could be modified through site-directed mutagenesis or domain swapping. This could lead to the production of novel this compound analogues with different substitution patterns, potentially altering their biological activity.

These approaches offer a sustainable and scalable method for producing both this compound and a library of related compounds for further screening. nih.gov

Rational Design and Synthesis of Novel this compound Analogues with Improved Potency and Selectivity

While this compound shows promising bioactivity, its potency and selectivity may not be optimal for therapeutic use. Rational design and chemical synthesis provide a powerful avenue to create analogues with improved pharmacological properties. nih.gov Inspired by the successful modification of other complex natural products, a diversity-oriented synthesis approach could be applied to the xanthone scaffold of this compound. semanticscholar.orgresearchgate.net

Key strategies for generating novel analogues include:

Modification of the Tetrahydropyran (B127337) Ring: Altering the substituents or even the ring structure itself could significantly impact binding affinity and specificity for its molecular target.

Varying the Xanthone Core Substitution: The chlorine atom and hydroxyl groups on the xanthone core are critical for its electronic and steric properties. Synthesizing analogues with different halogens (e.g., bromine) or alternative functional groups at these positions could enhance potency. nih.gov

Improving Druglike Properties: Synthetic modifications can be designed to enhance aqueous solubility, cell permeability, and metabolic stability, which are crucial for in vivo efficacy. nih.govmdpi.com For instance, 'click chemistry' has been used to attach moieties like 1,2,3-triazoles to similar caged xanthones, successfully improving their druglike properties and oral activity. mdpi.com

Systematic structure-activity relationship (SAR) studies on these synthesized analogues will be essential to identify the key structural features required for potent and selective activity, guiding the development of optimized lead compounds. nih.gov

Strategic Integration of this compound Research into Natural Product-Based Drug Discovery Pipelines

Natural products and their derivatives have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. nih.govpatsnap.com For this compound to successfully transition through the drug discovery pipeline, a multidisciplinary and strategic approach is required. nih.gov

The initial step involves positioning this compound as a "hit" compound, which has already been achieved through its initial isolation and bioactivity screening. nih.gov The subsequent phases should involve:

Lead Optimization: Utilizing the synthetic strategies outlined above, this compound will serve as a scaffold to generate a library of analogues. These will be screened to identify "lead" compounds with superior potency, selectivity, and drug-like properties. caymanchem.com

Advanced Preclinical Testing: Promising lead compounds must undergo rigorous preclinical evaluation, including in vivo efficacy studies in relevant animal models of parasitic diseases.

Computational and Technological Integration: Modern drug discovery leverages computational tools for predicting molecular targets, modeling interactions, and forecasting pharmacokinetic properties. nih.gov Integrating these in silico methods can accelerate the optimization process and reduce the rate of late-stage failures.

By strategically applying these modern drug discovery principles, research on this compound can move beyond the initial discovery phase and contribute to the development of next-generation therapeutics derived from natural products. caymanchem.com

Q & A

Q. Q1. What methodological approaches are recommended for isolating and structurally characterizing Chaetoxanthone C from marine-derived fungi?

this compound is typically isolated via solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as column chromatography and HPLC. Structural elucidation relies on spectroscopic methods:

- NMR spectroscopy (1D and 2D) to determine the carbon skeleton and substituents.

- Mass spectrometry (HR-ESI-MS) for molecular formula confirmation (C₂₀H₁₈O₆) .

- X-ray crystallography for absolute configuration determination, if crystalline forms are obtainable.

Marine fungal strains like Chaetomium sp. are primary sources, requiring taxonomic validation via ITS sequencing .

Q. Q2. How can researchers design initial bioactivity screens for this compound against protozoan pathogens like Leishmania donovani?

Use intracellular amastigote assays with macrophage-infected models (e.g., THP-1 cells) to mimic host-pathogen interactions. Key steps:

- Dose-response curves : Test concentrations (e.g., 1–10 µg/mL) to calculate EC₅₀ values.

- Cytotoxicity controls : Include mammalian cell lines (e.g., L6 rat myoblasts) to assess selectivity indices (SI = cytotoxicity EC₅₀ / antiprotozoal EC₅₀).

this compound showed moderate antileishmanial activity (EC₅₀ = 3.1 µg/mL) with low cytotoxicity (L6 EC₅₀ = 46.7 µg/mL) in initial screens .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in this compound’s reported cytotoxicity across different cell lines?

Discrepancies may arise from assay conditions or cell line susceptibility. To address this:

- Standardize protocols : Use identical exposure times, serum concentrations, and viability assays (e.g., MTT vs. resazurin).

- Mechanistic studies : Perform transcriptomic profiling to identify cell-specific toxicity pathways.

- Comparative models : Test parallel cytotoxicity in primary cells vs. immortalized lines to assess translational relevance .

Q. Q4. How can researchers investigate this compound’s mechanism of action against Leishmania beyond EC₅₀ metrics?

Combine multi-omics approaches :

Q. Q5. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

- Synthetic modification : Introduce functional groups (e.g., methyl, hydroxyl) at positions C-7 or C-9 to assess bioactivity changes .

- Molecular docking : Predict interactions with Leishmania targets (e.g., topoisomerases) using crystallographic data.

- In vitro validation : Compare derivative EC₅₀ values and selectivity indices against the parent compound .

Data Analysis & Reproducibility

Q. Q6. How should researchers address variability in this compound’s antileishmanial activity across independent studies?

- Meta-analysis : Aggregate data from multiple studies to calculate weighted EC₅₀ means and confidence intervals.

- Replicate key assays : Use standardized parasite strains (e.g., MHOM/ET/67/L82) and reference drugs (e.g., amphotericin B) as positive controls.

- Report detailed protocols : Include inoculum size, incubation time, and solvent controls to enhance cross-study comparability .

Q. Q7. What statistical methods are critical for validating this compound’s therapeutic window in preclinical studies?

- Bland-Altman plots : Assess agreement between antiprotozoal and cytotoxicity assays.

- ANOVA with post-hoc tests : Compare dose-response curves across cell lines.

- Bootstrap resampling : Estimate uncertainty in selectivity indices for small sample sizes .

Emerging Research Directions

Q. Q8. How can researchers optimize this compound’s bioavailability for in vivo efficacy studies?

- Formulation strategies : Use liposomal encapsulation or nanoemulsions to enhance solubility.

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models via LC-MS/MS.

- Synergistic combinations : Screen with existing antileishmanials (e.g., miltefosine) to reduce effective doses .

Q. Q9. What genomic tools can identify biosynthetic gene clusters (BGCs) responsible for this compound production in fungi?

- Whole-genome sequencing : Annotate polyketide synthase (PKS) genes in Chaetomium spp.

- CRISPR interference : Knock down candidate BGCs and monitor metabolite production.

- Heterologous expression : Express putative PKS genes in model fungi (e.g., Aspergillus nidulans) to confirm compound synthesis .

Tables

Table 1. Key Bioactivity Data for this compound

| Assay Model | EC₅₀ (µg/mL) | Cytotoxicity (EC₅₀, µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| L. donovani amastigotes | 3.1 | 46.7 (L6 cells) | 15.1 |

| Tumor cell lines | >10 | >10 | N/A |

| Source: Adapted from marine fungal studies |

Table 2. Recommended Analytical Techniques for this compound Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。